[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
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Overview
Description
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is an organic compound that features both an ethoxyphenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl and furan derivatives.
Scientific Research Applications
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-Methoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
- [(3-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
- [(3-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
Uniqueness
[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, chloro, and bromo analogs, which may have different physical and chemical properties.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3-9,15H,2,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGDELAPDORFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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